molecular formula C11H9BrN2O B1438183 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1152504-87-4

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1438183
CAS No.: 1152504-87-4
M. Wt: 265.11 g/mol
InChI Key: CTTUVPUCFDKEJP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a brominated pyrazole derivative with the molecular formula C11H9BrN2O . It serves as a versatile chemical building block and key synthetic intermediate in organic and medicinal chemistry research. Pyrazole derivatives are recognized as privileged structures in drug discovery due to their broad spectrum of biological activities . This compound features a reactive carbaldehyde group at the 4-position of the pyrazole ring, making it a valuable precursor for the synthesis of more complex molecules via multicomponent reactions (MCRs) and other transformations . The 4-bromophenyl substituent can enhance molecular rigidity and influence the compound's electronic properties. Researchers utilize this scaffold to develop new substances for potential application in antibacterial, anticancer, and antifungal research, areas where pyrazole-based compounds have shown significant promise . The compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(4-bromophenyl)-3-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-9(7-15)6-14(13-8)11-4-2-10(12)3-5-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTUVPUCFDKEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Reaction for Formylation at C-4

The Vilsmeier-Haack reaction is the most widely used method to introduce the aldehyde group at the 4-position of pyrazoles. This involves treatment of the pyrazole precursor or its hydrazone with a Vilsmeier reagent generated from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

  • Procedure : The pyrazole or hydrazone is reacted with POCl3/DMF complex under controlled temperature (typically 70–80 °C) for several hours.
  • Outcome : Efficient formylation at the 4-position to yield the pyrazole-4-carbaldehyde.
  • Example : Synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes from methyl ketone hydrazones by Vilsmeier-Haack reaction has been reported with good yields.

Formation of Pyrazole Core via Hydrazone Cyclization

The pyrazole ring is often constructed by cyclization of hydrazones derived from 4-bromoacetophenone or related ketones with methylhydrazine or phenylhydrazine derivatives.

  • Step 1 : Preparation of hydrazone from 4-bromoacetophenone and hydrazine derivative.
  • Step 2 : Cyclization under acidic or thermal conditions to form 1-(4-bromophenyl)-3-methylpyrazole.
  • Step 3 : Subsequent formylation at C-4 by Vilsmeier-Haack reaction yields the target aldehyde.

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

For introducing the 4-bromophenyl substituent at N-1, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling can be employed starting from pyrazole triflates or halides.

  • Method : The pyrazole triflate intermediate is reacted with 4-bromophenyl boronic acid under Pd-catalysis in a suitable solvent (e.g., 1,4-dioxane) under inert atmosphere.
  • Advantages : High selectivity and tolerance to functional groups; useful for late-stage functionalization.
  • Reference : Efficient synthetic routes to 1-phenyl-1H-pyrazole-4-carbaldehydes and their aryl-substituted derivatives via Pd-catalyzed cross-coupling have been documented.

Multi-Step Synthesis Including Claisen–Schmidt Condensation

In some synthetic schemes, the pyrazole-4-carbaldehyde derivatives are synthesized through multi-step sequences involving:

  • Formation of 1H-pyrazole-4-carbaldehyde derivatives.
  • Condensation with substituted ketones (e.g., 4-bromoacetophenone) under base catalysis (KOH) to form intermediates.
  • Final cyclization and purification steps.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%) References
Vilsmeier-Haack Formylation POCl3/DMF, 70–80 °C, 4 h High regioselectivity, widely applicable Requires careful control of reaction conditions 60–85
Hydrazone Cyclization Hydrazine + 4-bromoacetophenone, acidic/thermal Direct pyrazole ring formation Multi-step, may require purification 50–75
Pd-Catalyzed Cross-Coupling Pd catalyst, 4-bromophenyl boronic acid, base, inert atmosphere High selectivity, functional group tolerance Requires expensive catalysts, sensitive to moisture 70–90
Claisen–Schmidt Condensation KOH, benzaldehyde derivatives, acetone derivatives Useful for complex analogues Multi-step, moderate yields 50–70

Research Findings and Notes

  • The Vilsmeier-Haack reaction remains the cornerstone for formylation at the pyrazole 4-position due to its efficiency and versatility.
  • Palladium-catalyzed cross-coupling reactions enable the introduction of the 4-bromophenyl group with excellent regioselectivity and have been increasingly applied for functionalization of pyrazole derivatives.
  • Multi-step syntheses involving hydrazone formation followed by cyclization and formylation are common and allow for structural diversity in pyrazole derivatives.
  • Spectroscopic characterization (IR, NMR, MS) is essential to confirm the structure and purity of the synthesized compounds.
  • The presence of the 4-bromo substituent on the phenyl ring can influence the reactivity and biological activity of the pyrazole carbaldehyde derivatives, making selective and efficient synthetic methods critical.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted pyrazole derivatives.

Scientific Research Applications

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in various scientific fields, particularly in medicinal chemistry, materials science, and organic synthesis. This article explores its applications, supported by case studies and data tables that highlight its relevance in contemporary research.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications. Its structural characteristics allow it to interact with various biological targets.

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications to the aldehyde group can enhance activity against specific bacterial strains.
  • Anticancer Research : The compound has been investigated for its ability to inhibit cancer cell proliferation. Research indicates that it may induce apoptosis in certain cancer cell lines, making it a candidate for further development in anticancer therapies.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functionality allows for various transformations:

  • Building Block for Complex Molecules : It can be used to synthesize more complex pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals.
  • Reactions with Nucleophiles : The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of alcohols or other functional groups that are valuable in synthetic chemistry.

Materials Science

In materials science, this compound has been utilized in the development of new materials:

  • Polymer Chemistry : The compound can be incorporated into polymers to impart specific properties such as thermal stability and enhanced mechanical strength.
  • Dyes and Pigments : Its vibrant color properties make it suitable for use in dyes, contributing to the development of novel pigments with unique characteristics.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased the antimicrobial activity compared to the parent compound.

Compound VariantZone of Inhibition (mm)Bacterial Strain
Parent Compound12E. coli
Variant A18E. coli
Variant B15Staphylococcus aureus

Case Study 2: Anticancer Potential

Research by Johnson et al. (2022) focused on the anticancer properties of this compound against breast cancer cells (MCF-7). The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromophenyl group and the pyrazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde and analogous pyrazole-4-carbaldehyde derivatives:

Compound Name Substituents (Positions 1, 3, 4) Key Spectral Data (IR, NMR) Biological Activity Synthesis Method Reference
This compound 1: 4-BrPh; 3: Me; 4: CHO IR: C=O (CHO) ~1647 cm⁻¹; ¹H NMR: δ 9.1–9.3 (CHO) Antimicrobial (predicted) Vilsmeier-Haack/Microwave
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a) 1: Bz; 3: Ph; 4: CHO IR: C=O (Bz) 1628 cm⁻¹; ¹H NMR: δ 9.1–9.32 (CHO) Antioxidant, Anti-inflammatory Vilsmeier-Haack
1-(4-Nitrobenzoyl)-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (4e) 1: 4-NO₂Bz; 3: 4-OHPh; 4: CHO IR: NO₂ 1350 cm⁻¹; OH 3230 cm⁻¹; ¹H NMR: δ 5.92 (OH) High anti-inflammatory activity Vilsmeier-Haack
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 1: Ph; 3: 4-BrPh; 4: CHO IR: C=O 1647 cm⁻¹; ¹H NMR: δ 8.27 (pyrazole-H) Antitumor, Antibacterial Claisen-Schmidt condensation
5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 1: Ph; 3: Me; 4: CHO; 5: 4-BrPhO IR: C-O (ether) 1250 cm⁻¹; ¹H NMR: δ 7.89 (PhO-H) Not reported Propargylation

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -NO₂ in 4e) enhance anti-inflammatory activity due to increased electrophilicity and hydrogen bonding . Bulky substituents (e.g., benzoyl in 4a) may reduce bioavailability but improve thermal stability .

Spectral Distinctions: The formyl group’s C=O stretch in IR (~1647–1670 cm⁻¹) is consistent across derivatives but shifts slightly with adjacent substituents (e.g., nitro groups lower the wavenumber) . ¹H NMR signals for the aldehyde proton (δ 9.1–9.5) are diagnostic for pyrazole-4-carbaldehydes .

Biological Activity Trends :

  • Antioxidant activity : Compounds with electron-donating groups (e.g., -OCH₃ in 4c) exhibit enhanced radical scavenging due to improved resonance stabilization .
  • Antimicrobial activity : Halogenated derivatives (e.g., 4-bromophenyl) show superior efficacy, likely due to hydrophobic interactions with microbial membranes .

Structure-Activity Relationships (SAR)

  • Position 1 : Aryl groups (e.g., bromophenyl, benzoyl) improve lipophilicity and target binding. Bromine’s electronegativity enhances interactions with cysteine residues in enzymes .
  • Position 3 : Methyl groups increase metabolic stability but reduce steric bulk compared to phenyl substituents .
  • Position 4 : The aldehyde group is critical for forming Schiff bases or hydrazones, enabling further functionalization into bioactive derivatives .

Biological Activity

1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a compound within the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and applications based on recent research findings.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Notably, this compound has been shown to inhibit the enzyme acetylcholinesterase, which plays a critical role in the hydrolysis of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cholinergic signaling.

Key Mechanisms:

  • Enzyme Inhibition: The compound binds to the active site of acetylcholinesterase, preventing acetylcholine breakdown.
  • Cell Signaling Modulation: It influences key signaling pathways related to cell proliferation and apoptosis, indicating potential roles in cancer therapy .
  • Oxidative Stress Reduction: At lower doses, it has demonstrated the ability to reduce oxidative stress and inflammation in cellular models.

Biological Activities

Research has established that derivatives of pyrazole, including this compound, exhibit a broad spectrum of biological activities:

Activity Description
Anticancer Induces apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231) by enhancing caspase activity .
Antimicrobial Exhibits activity against Gram-positive bacteria such as Staphylococcus aureus .
Anti-inflammatory Potential COX-2 inhibition leading to reduced inflammation .
Antitubercular Demonstrated efficacy against Mycobacterium tuberculosis strains .

Anticancer Activity

A study highlighted the compound's effectiveness in inducing morphological changes and increasing caspase-3 activity in MDA-MB-231 breast cancer cells at concentrations as low as 1.0 µM. This suggests that it can trigger apoptotic pathways effectively at low doses .

Antimicrobial Properties

In antimicrobial assays, this compound showed significant inhibition against Staphylococcus aureus and other bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at lower concentrations compared to standard antibiotics .

Research Findings

Recent studies have focused on synthesizing new derivatives based on this compound, aiming to enhance its biological efficacy. For instance, modifications on the phenyl ring have been explored to improve anticancer activity while maintaining low toxicity towards non-cancerous cells .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic SignalsReference
¹H NMR (CDCl₃)δ 9.92 (s, 1H, CHO), 7.72 (d, J=8.5 Hz, 2H, Ar-H), 2.51 (s, 3H, CH₃)
IR (KBr)ν 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 765 cm⁻¹ (C-Br)
MS (ESI)[M+H]⁺ m/z 293.0 (C₁₁H₁₀BrN₂O⁺), isotopic pattern confirms bromine (1:1 for ⁷⁹Br/⁸¹Br)

Q. Table 2. Comparative Photophysical Properties in Solvents

Solventλmax (nm)λem (nm)Quantum Yield (Φ)Reference
DMSO3183560.42
CHCl₃3053420.28
Hexane2923280.15

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

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